

Synthesis of PROTACs Using DBCO-NHCO-PEG3-acid: Application Notes and Protocols

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Compound of Interest

Compound Name: DBCO-NHCO-PEG3-acid

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Introduction

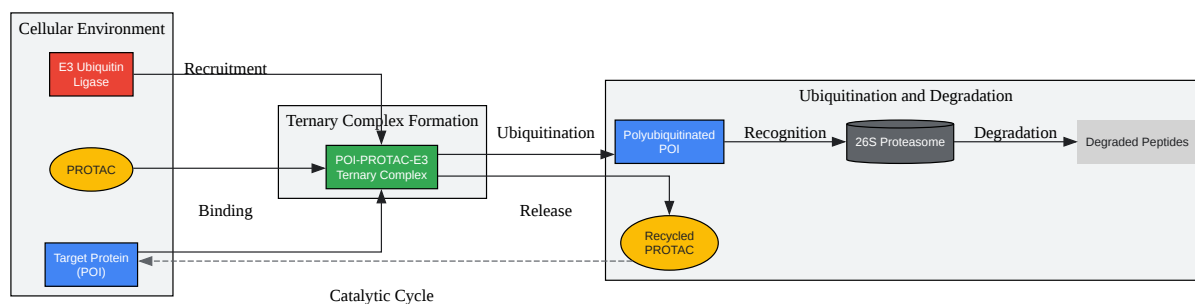
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

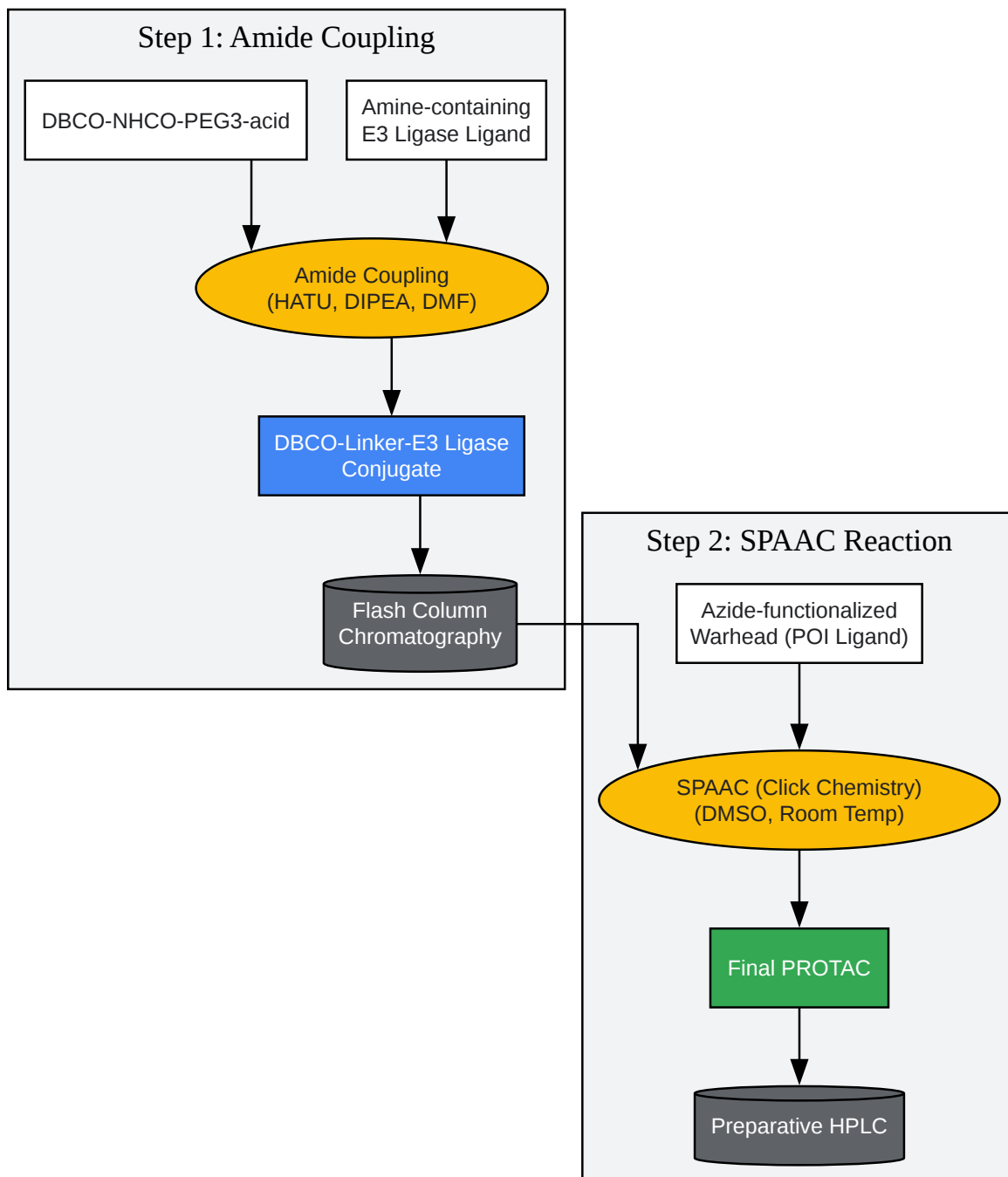
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and pharmacokinetic properties. **DBCO-NHCO-PEG3-acid** is a versatile, heterobifunctional linker that offers several advantages for PROTAC synthesis. It incorporates a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a carboxylic acid for stable amide bond formation with an amine-containing E3 ligase ligand.

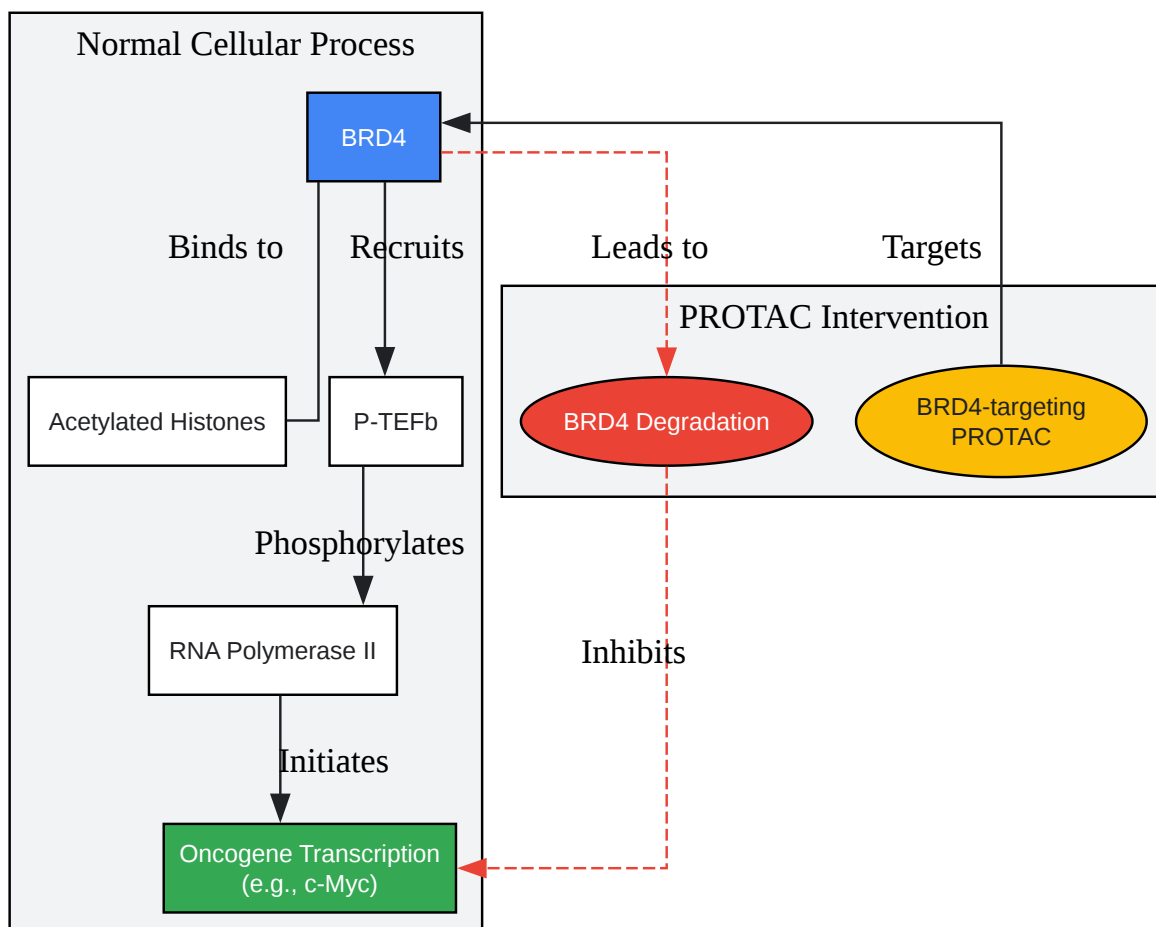
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the **DBCO-NHCO-PEG3-acid** linker.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of additional target proteins.







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References

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- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

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